molecular formula C18H20ClNO4 B3963818 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE

Cat. No.: B3963818
M. Wt: 349.8 g/mol
InChI Key: WSMSJRZXXYWHMG-UHFFFAOYSA-N
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Description

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chlorinated chromen ring fused with a cyclopentane ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by chlorination and subsequent functionalization to introduce the acetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE apart is its unique combination of a chlorinated chromen ring and an acetamide group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-3-20(4-2)17(21)10-23-16-9-15-13(8-14(16)19)11-6-5-7-12(11)18(22)24-15/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMSJRZXXYWHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N,N-DIETHYLACETAMIDE

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